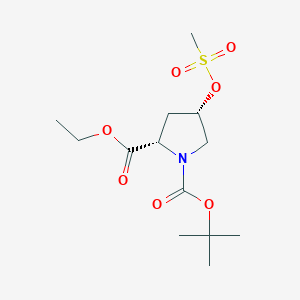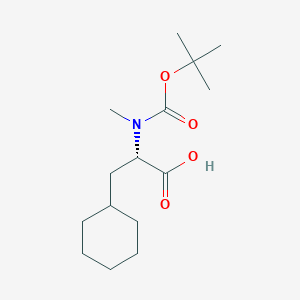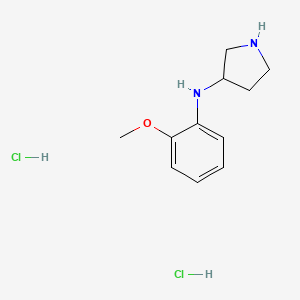
cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester: is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a mesyloxy group, and an ethyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of a mesyloxy group at the 4-position. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The mesyloxy group in cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Deprotection: Trifluoroacetic acid is often used for the removal of the Boc group.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amine derivative of L-proline.
Scientific Research Applications
Chemistry: cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of proline derivatives in biological systems.
Medicine: This compound has potential applications in the development of new drugs, particularly those targeting enzymes and receptors that interact with proline derivatives. Its structural features allow for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. The ethyl ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.
Comparison with Similar Compounds
- cis-1-Boc-4-hydroxy-L-proline ethyl ester
- cis-1-Boc-4-aminoproline ethyl ester
- cis-1-Boc-4-chloro-L-proline ethyl ester
Comparison: cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester is unique due to the presence of the mesyloxy group, which imparts distinct reactivity compared to other similar compounds. For instance, the hydroxy derivative is less reactive in nucleophilic substitution reactions, while the amino derivative may have different biological activity. The chloro derivative may undergo different types of substitution reactions compared to the mesyloxy derivative.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO7S/c1-6-19-11(15)10-7-9(21-22(5,17)18)8-14(10)12(16)20-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOBEFZZVDXLL-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8095799.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8095807.png)


